copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate
Description
Copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate is a coordination complex where copper ions are associated with the ethyl ester of a fluorinated β-diketonate ligand. The ligand features a pentafluorophenyl group, which imparts significant electron-withdrawing properties, enhancing the compound’s stability and reactivity in metal-mediated processes.
Properties
Molecular Formula |
C24H14CuF10O8 |
|---|---|
Molecular Weight |
683.9 g/mol |
IUPAC Name |
copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate |
InChI |
InChI=1S/2C12H7F5O4.Cu/c2*1-2-21-12(20)5(19)3-4(18)6-7(13)9(15)11(17)10(16)8(6)14;/h2*2-3H2,1H3; |
InChI Key |
FEKAPPWXTRSTHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F.CCOC(=O)C(=O)CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F.[Cu] |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy
The typical synthetic approach to this ligand involves:
- Claisen condensation or Knoevenagel-type condensation between ethyl acetoacetate and a pentafluorobenzaldehyde derivative or equivalent pentafluorophenyl precursor.
- Subsequent oxidation or rearrangement steps to install the 2,4-dioxo functionality on the butanoate backbone.
Reported Methods for Related Compounds
While direct literature on this exact ligand is scarce, related compounds such as ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate have been synthesized via:
- Reaction of 2-acetylpyridine with sodium hydride in N,N-dimethylformamide (DMF) at 0–20 °C.
- Addition of diethyl oxalate to form the diketone ester.
- Workup involving aqueous acid neutralization and extraction to isolate the product with yields around 41%.
By analogy, the pentafluorophenyl-substituted ligand can be prepared by replacing 2-acetylpyridine with a pentafluorophenyl acetyl derivative or by direct condensation of ethyl acetoacetate with pentafluorobenzaldehyde under basic conditions.
Coordination of Copper to the Ligand
Copper Complex Formation
The copper complex formation generally involves:
- Mixing the prepared ligand (ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate) with a copper salt, such as copper(II) acetate or copper(II) chloride, in an appropriate solvent (e.g., ethanol, methanol, or acetonitrile).
- The copper ion coordinates to the β-diketone moiety through the oxygen atoms of the 2,4-dioxo groups, forming a chelate complex.
Reaction Conditions
- The reaction is typically conducted at room temperature or with gentle heating to facilitate complexation.
- The molar ratio of copper salt to ligand is often 1:2, consistent with copper(II) β-diketonate complexes.
- The complex precipitates out or can be isolated by solvent evaporation and recrystallization.
Experimental Data and Yields
Due to the lack of direct experimental data on the copper complex with the pentafluorophenyl ligand, the following table summarizes typical yields and conditions for related β-diketonate copper complexes and ligand syntheses:
Research Discoveries and Analytical Techniques
Characterization
- Nuclear Magnetic Resonance (NMR) : ^1H and ^19F NMR confirm ligand structure and fluorine substitution pattern.
- Infrared Spectroscopy (IR) : Coordination to copper shifts the carbonyl stretching frequencies, confirming complex formation.
- Elemental Analysis and Mass Spectrometry : Confirm molecular composition and purity.
- X-ray Crystallography : Provides definitive structural confirmation of copper coordination geometry.
Research Insights
- The electron-withdrawing pentafluorophenyl group enhances the acidity of the β-diketone protons, facilitating deprotonation and metal coordination.
- Copper complexes of fluorinated β-diketonates exhibit increased thermal stability and altered electronic properties, useful in catalysis and materials science.
- The ligand’s fluorination pattern influences solubility and reactivity, which can be tuned for specific applications.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Comments |
|---|---|---|
| Ligand synthesis | Ethyl acetoacetate + pentafluorobenzaldehyde + base | Knoevenagel condensation or Claisen-type reaction |
| Oxidation/functionalization | Mild oxidants or rearrangement agents | To achieve 2,4-dioxo functionality |
| Copper complex formation | Copper(II) acetate + ligand in ethanol, room temp | Chelation via diketone oxygens |
| Isolation and purification | Filtration, recrystallization | Yields depend on purity and reaction control |
Chemical Reactions Analysis
Types of Reactions
Copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, potentially oxidizing other substrates.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Coordination: The copper ion can coordinate with other ligands, forming complexes with different properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, nucleophiles such as amines or alcohols, and various ligands for coordination chemistry. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products from these reactions can include oxidized derivatives, substituted esters, and various copper complexes, depending on the specific reagents and conditions used .
Scientific Research Applications
Copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential as an antimicrobial agent due to the copper ion’s known biological activity.
Medicine: Explored for its potential in drug development, particularly in designing metal-based drugs.
Mechanism of Action
The mechanism by which copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate exerts its effects involves the copper ion’s ability to participate in redox reactions and coordinate with various biological molecules. This can lead to the generation of reactive oxygen species, which can damage microbial cells, or the modulation of biological pathways through coordination with proteins and enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of structurally related compounds:
*Molecular weight estimated based on ligand + copper contribution.
†Predicted due to fluorine’s rigidifying effect and metal coordination.
Electronic and Reactivity Differences
- Pentafluorophenyl substituent: The electron-withdrawing nature of fluorine atoms increases the ligand’s Lewis acidity, improving metal-binding efficiency and thermal stability compared to non-fluorinated analogs. This is critical in catalysis (e.g., cross-coupling reactions) .
- 2-Thienyl substituent : The sulfur atom in the thienyl group may facilitate π-backbonding with transition metals, altering redox properties. However, this compound’s lower melting point (38–40°C) suggests reduced thermal stability versus fluorinated derivatives .
- Phenyl substituent : While electronically neutral, the phenyl group offers moderate steric bulk. Its commercial prevalence (83 global suppliers) underscores its utility as a versatile intermediate .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing copper;ethyl 2,4-dioxo-4-(pentafluorophenyl)butanoate with high purity?
- Methodology :
- Step 1 : Optimize ligand synthesis by reacting ethyl 2,4-dioxo-4-(pentafluorophenyl)butanoate with copper salts (e.g., CuCl₂ or Cu(OAc)₂) under inert conditions (argon/nitrogen), monitoring pH and temperature (25–60°C) .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (solvent pair: dichloromethane/hexane).
- Step 3 : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, F, Cu quantification) .
Q. How can the physicochemical properties of this compound be systematically characterized?
- Techniques :
- Thermal Stability : TGA/DSC (10°C/min, N₂ atmosphere) to assess decomposition temperatures and phase transitions .
- Solubility : Test in polar (DMSO, MeOH) and nonpolar solvents (toluene, hexane) via gravimetric analysis .
- Spectroscopy :
- UV-Vis : Identify π→π* and d→d transitions in the copper complex (200–800 nm range) .
- FT-IR : Confirm coordination of the β-ketoester ligand to copper (C=O stretch shifts from ~1700 cm⁻¹ to 1650–1680 cm⁻¹) .
Q. What safety protocols are critical when handling fluorinated copper complexes?
- Guidelines :
- Use fluoropolymer-coated labware to prevent leaching of reactive fluorine species.
- Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks from volatile fluorinated intermediates .
- Monitor waste streams for copper and fluorine content using ICP-MS to comply with environmental regulations .
Advanced Research Questions
Q. How does the pentafluorophenyl group influence the electronic structure and reactivity of the copper complex?
- Analysis Framework :
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare frontier molecular orbitals (HOMO-LUMO gaps) with non-fluorinated analogs. The electron-withdrawing pentafluorophenyl group likely stabilizes the LUMO, enhancing electrophilic reactivity .
- Electrochemical Studies : Use cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in DMF) to quantify redox potentials (Cu²⁺/Cu⁺ transitions) and correlate with catalytic activity .
Q. What strategies resolve contradictions in reported catalytic efficiencies of fluorinated copper β-ketoester complexes?
- Troubleshooting :
- Variable Control : Replicate studies while standardizing substrate ratios, solvent purity, and reaction atmosphere (e.g., O₂ sensitivity) .
- Advanced Characterization : Use XAS (X-ray absorption spectroscopy) to detect subtle differences in copper coordination geometry across studies .
- Meta-Analysis : Cross-reference datasets from NIST WebBook and PubChem to identify outliers in reported rate constants .
Q. How can the compound’s potential as a photoactive material be evaluated?
- Experimental Design :
- Photoluminescence : Measure emission spectra (λex = 350 nm) in solid state and solution to assess quantum yield (integrating sphere method) .
- Photocatalysis : Test in model reactions (e.g., aryl halide coupling) under UV/visible light (300 W Xe lamp, cutoff filters) with GC-MS product quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
